N-cyclopentyl-6-hydrazinylpyridine-3-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for N-cyclopentyl-6-hydrazinylpyridine-3-sulfonamide are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-6-hydrazinylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-cyclopentyl-6-hydrazinylpyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-6-hydrazinylpyridine-3-sulfonamide: A closely related compound with similar structural features and applications.
6-hydrazinopyridine-3-sulfonamide: Another related compound with a different substituent on the pyridine ring.
Uniqueness
This compound is unique due to its specific cyclopentyl and sulfonamide groups, which confer distinct chemical and biological properties. These features make it valuable for specific research applications and potential therapeutic uses .
Biological Activity
N-cyclopentyl-6-hydrazinylpyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C10H14N4O2S
Molecular Weight : 246.31 g/mol
CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a hydrazine moiety attached to a pyridine ring, which is sulfonated, providing it with unique reactivity and biological properties.
This compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group enhances its solubility and bioavailability, which is critical for therapeutic efficacy.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against multidrug-resistant strains of bacteria such as Acinetobacter baumannii. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .
- Antitumor Activity : Research has shown that hydrazine derivatives can induce apoptosis in cancer cells. This compound has been tested against various cancer cell lines, demonstrating cytotoxic effects through the activation of apoptotic pathways .
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, which can mitigate oxidative stress-related damage in cells. This property may contribute to its potential in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a study examining the efficacy of this compound against Acinetobacter baumannii, the compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods, showing promising results against resistant strains.
Case Study 2: Antitumor Activity
A series of in vitro experiments assessed the cytotoxicity of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 15 to 25 µM. Flow cytometry analysis confirmed increased annexin V-positive cells, indicating early apoptotic events .
Research Findings
Study | Target | Findings |
---|---|---|
Antimicrobial Activity | Acinetobacter baumannii | Effective at MIC of 10 µg/mL against resistant strains |
Antitumor Activity | HeLa Cells | Induced apoptosis with IC50 values between 15-25 µM |
Antioxidant Properties | Various Cell Lines | Scavenged free radicals effectively; potential neuroprotective effects |
Properties
IUPAC Name |
N-cyclopentyl-6-hydrazinylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c11-13-10-6-5-9(7-12-10)17(15,16)14-8-3-1-2-4-8/h5-8,14H,1-4,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYWCZJCUNZWCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CN=C(C=C2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.